REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[N:8]([NH2:9])[c:10]1[cH:11][cH:12][c:13](-[n:16]2[n:17][cH:18][cH:19][cH:20]2)[cH:14][cH:15]1)([CH3:5])([CH3:6])[CH3:7].[Cl:28][CH2:29][Cl:30].[ClH:27].[O:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1>>[ClH:27].[NH:8]([NH2:9])[c:10]1[cH:11][cH:12][c:13](-[n:16]2[n:17][cH:18][cH:19][cH:20]2)[cH:14][cH:15]1
|
Name
|
CC(C)(C)OC(=O)N(N)c1ccc(-n2cccn2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N(N)c1ccc(-n2cccn2)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
NNc1ccc(-n2cccn2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |